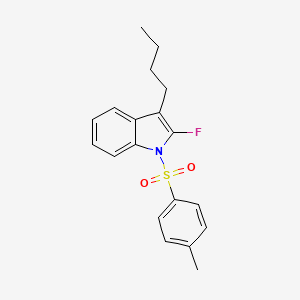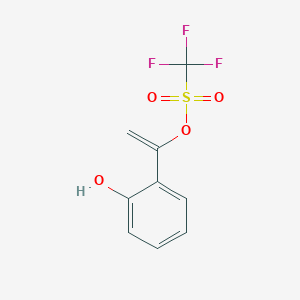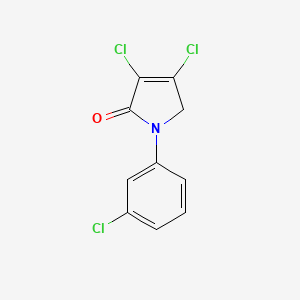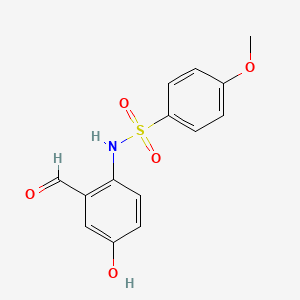![molecular formula C16H11N3O5 B12582494 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione CAS No. 259873-70-6](/img/structure/B12582494.png)
4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione is a complex organic compound that belongs to the class of hydrazone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . The structure of this compound includes a benzopyran core, which is a common motif in many biologically active molecules.
Méthodes De Préparation
The synthesis of 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione typically involves the condensation of 2-nitrophenylhydrazine with dehydroacetic acid in a 1:1 molar ratio in ethanol under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases.
Applications De Recherche Scientifique
4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine: It is being investigated for its antimicrobial properties against various bacterial strains.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspase-9 and caspase-3 . This leads to programmed cell death, which is a desirable effect in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar compounds include other hydrazone derivatives such as:
- (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one
- Methyl 5-methyl-4-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}furan-3-carboxylate These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione lies in its specific combination of a benzopyran core with a nitrophenylhydrazinylidene moiety, which contributes to its distinct biological properties.
Propriétés
Numéro CAS |
259873-70-6 |
|---|---|
Formule moléculaire |
C16H11N3O5 |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
7-hydroxy-4-methyl-3-[(2-nitrophenyl)diazenyl]chromen-2-one |
InChI |
InChI=1S/C16H11N3O5/c1-9-11-7-6-10(20)8-14(11)24-16(21)15(9)18-17-12-4-2-3-5-13(12)19(22)23/h2-8,20H,1H3 |
Clé InChI |
SHKAYVSWVSZCCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)

![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)


![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)

![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)

![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
